molecular formula C12H16N6O B13126559 3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzamide CAS No. 70579-33-8

3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzamide

Cat. No.: B13126559
CAS No.: 70579-33-8
M. Wt: 260.30 g/mol
InChI Key: JLCDXYUIYXCSEW-UHFFFAOYSA-N
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Description

3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a benzamide group attached to a triazine ring, which is further substituted with amino groups and methyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzamide typically involves the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the benzamide linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process. Purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The amino groups on the triazine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base to facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted triazine compounds, each with distinct chemical and physical properties.

Scientific Research Applications

3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,6-Diamino-1,3,5-triazin-2-ol: Similar triazine derivative with hydroxyl substitution.

    2,4-Diamino-1,3,5-triazin-6-one: Another triazine derivative with a keto group.

    Ammeline: A triazine derivative with amino and hydroxyl groups.

Uniqueness

3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzamide is unique due to the presence of both the benzamide group and the dimethyl-substituted triazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

70579-33-8

Molecular Formula

C12H16N6O

Molecular Weight

260.30 g/mol

IUPAC Name

3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide

InChI

InChI=1S/C12H16N6O/c1-12(2)17-10(14)16-11(15)18(12)8-5-3-4-7(6-8)9(13)19/h3-6H,1-2H3,(H2,13,19)(H4,14,15,16,17)

InChI Key

JLCDXYUIYXCSEW-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=CC(=C2)C(=O)N)N)N)C

Origin of Product

United States

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